D-myo-Inositol-1,2-diphosphate (sodium salt)

Descripción general

Descripción

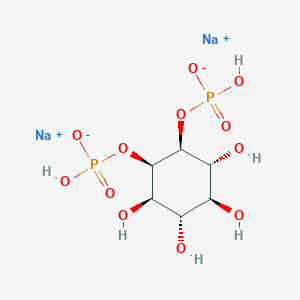

D-mio-inositol-1,2-difosfato (sal sódica): es un compuesto fosfoinositol sintético y puro que se utiliza principalmente en la investigación de la transducción de señales. Es uno de los muchos isómeros de fosfato de inositol que pueden actuar como pequeños segundos mensajeros solubles en la transmisión de señales celulares . Este compuesto presenta dos grupos fosfato unidos a las posiciones 1 y 2 del anillo de mio-inositol, lo que lo convierte en un compuesto de fosfato de inositol distintivo .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de D-mio-inositol-1,2-difosfato (sal sódica) típicamente implica la fosforilación del mio-inositol. El proceso incluye:

Reacción de fosforilación: El mio-inositol se hace reaccionar con oxicloruro de fósforo (POCl₃) en presencia de una base como la piridina. Esta reacción introduce grupos fosfato en las posiciones deseadas en el anillo de inositol.

Purificación: El producto bruto se purifica utilizando técnicas como la recristalización o la cromatografía para obtener el compuesto puro.

Conversión a sal sódica: El D-mio-inositol-1,2-difosfato purificado se neutraliza entonces con hidróxido de sodio para formar la sal sódica.

Métodos de producción industrial

Los métodos de producción industrial para el D-mio-inositol-1,2-difosfato (sal sódica) siguen rutas sintéticas similares, pero se amplían para acomodar cantidades mayores. Estos métodos a menudo implican:

Procesamiento por lotes: Se utilizan reactores a gran escala para llevar a cabo la reacción de fosforilación en condiciones controladas.

Sistemas de flujo continuo: Para una mayor eficiencia, se pueden emplear sistemas de flujo continuo, lo que permite la adición constante de reactivos y la eliminación de productos.

Control de calidad: Se implementan rigurosas medidas de control de calidad para garantizar la pureza y la consistencia del producto final.

Análisis De Reacciones Químicas

Tipos de reacciones

El D-mio-inositol-1,2-difosfato (sal sódica) puede sufrir diversas reacciones químicas, entre ellas:

Hidrólisis: El compuesto se puede hidrolizar para liberar grupos fosfato inorgánicos.

Fosforilación/Desfosforilación: Puede participar en reacciones de fosforilación y desfosforilación, que son cruciales en las vías de señalización celular.

Formación de complejos: Puede formar complejos con iones metálicos, lo que puede influir en su actividad biológica.

Reactivos y condiciones comunes

Hidrólisis: Se lleva a cabo típicamente en soluciones acuosas en condiciones ácidas o básicas.

Fosforilación/Desfosforilación: Las enzimas como las quinasas y las fosfatasas se utilizan comúnmente para catalizar estas reacciones.

Formación de complejos: Los iones metálicos como el calcio o el magnesio se pueden utilizar para estudiar la formación de complejos.

Principales productos formados

Fosfatos inorgánicos: Resultantes de la hidrólisis.

Derivados fosforilados: Formados a través de reacciones enzimáticas.

Complejos metálicos: Formados con varios iones metálicos.

Aplicaciones Científicas De Investigación

Biochemical Signaling

Role as a Second Messenger

D-myo-Inositol-1,2-diphosphate acts as a second messenger in various signaling pathways. It is involved in the regulation of intracellular calcium levels and modulates the activity of various enzymes. This compound has been shown to enhance the release of calcium from intracellular stores, thereby influencing cellular responses to external stimuli .

Interaction with Proteins

Studies have demonstrated that D-myo-Inositol-1,2-diphosphate binds selectively to specific protein domains, such as pleckstrin homology (PH) domains. For instance, it has a high affinity for certain PH domains, which are crucial for the transduction of signals within cells . This binding capability highlights its importance in mediating cellular responses and interactions.

Pharmacological Research

Potential Therapeutic Applications

Research indicates that D-myo-Inositol-1,2-diphosphate may have therapeutic potential in treating conditions related to calcium signaling dysregulation, such as cardiovascular diseases and neurodegenerative disorders. By modulating calcium levels and influencing signaling pathways, it may help restore normal physiological functions .

Case Studies

Several studies have investigated the effects of D-myo-Inositol-1,2-diphosphate on cardiac function. For example, experiments using animal models have shown that administration of this compound can lead to a decrease in heart rate by affecting ion channel activity and intracellular calcium dynamics . These findings suggest its potential use in developing treatments for arrhythmias and other heart-related conditions.

Molecular Biology Applications

Cellular Proliferation and Differentiation

D-myo-Inositol-1,2-diphosphate is also implicated in regulating cell growth and differentiation. Research has shown that it can influence the proliferation of various cell types by modulating signaling pathways associated with growth factors . This makes it a valuable tool for studying cellular processes in cancer research and regenerative medicine.

Experimental Techniques

In laboratory settings, D-myo-Inositol-1,2-diphosphate is utilized in various experimental techniques to dissect signaling pathways. Its ability to mimic or inhibit specific signaling events allows researchers to elucidate the roles of different proteins and pathways involved in cellular responses .

Comparative Data Table

| Application Area | Description | Key Findings |

|---|---|---|

| Biochemical Signaling | Acts as a second messenger influencing calcium release | Enhances calcium mobilization from stores |

| Pharmacological Research | Potential therapeutic applications for cardiovascular and neurological diseases | Decreases heart rate; modulates ion channel activity |

| Molecular Biology | Regulates cell proliferation and differentiation | Influences growth factor signaling |

Mecanismo De Acción

El mecanismo de acción del D-mio-inositol-1,2-difosfato (sal sódica) implica su papel como segundo mensajero en las vías de señalización celular. Puede unirse a receptores específicos en el retículo endoplásmico, lo que lleva a la liberación de iones calcio al citoplasma. Este aumento en el calcio intracelular puede desencadenar diversas respuestas celulares, como la contracción muscular, la secreción y la expresión genética .

Comparación Con Compuestos Similares

Compuestos similares

D-mio-inositol-1,4,5-trifosfato (InsP₃): Otro fosfato de inositol que juega un papel crucial en la señalización del calcio.

D-mio-inositol-1,3,4,5-tetrakisfosfato (InsP₄): Involucrado en la regulación de diversos procesos celulares, incluida la actividad de los canales iónicos y el tráfico de membrana.

Singularidad

El D-mio-inositol-1,2-difosfato (sal sódica) es único debido a su patrón de fosforilación específico en las posiciones 1 y 2. Esta configuración le permite participar en vías de señalización distintas e interactuar con diferentes objetivos moleculares en comparación con otros fosfatos de inositol .

Actividad Biológica

D-myo-Inositol-1,2-diphosphate (sodium salt), commonly referred to as Ins(1,2)P2, is a member of the inositol phosphate family, which plays critical roles in cellular signaling pathways. This compound is involved in various physiological processes, including calcium signaling and cellular responses to external stimuli. Understanding its biological activity is essential for elucidating its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

D-myo-Inositol-1,2-diphosphate is characterized by its two phosphate groups attached to the inositol ring. The sodium salt form enhances its solubility and stability in biological systems. Its chemical structure allows it to interact with various proteins and enzymes involved in signal transduction.

Ins(1,2)P2 functions primarily as a second messenger in cellular signaling pathways. It is produced through the action of phospholipase C on phosphatidylinositol 4,5-bisphosphate (PIP2) and can modulate intracellular calcium levels by:

- Binding to specific receptors : Ins(1,2)P2 can interact with inositol trisphosphate receptors (IP3Rs) on the endoplasmic reticulum, leading to calcium release into the cytosol.

- Regulating protein kinases : It influences several kinases involved in cell growth and metabolism, such as phosphatidylinositol 3-kinase (PI3K) and protein kinase B (PKB/Akt) .

Biological Effects

The biological effects of D-myo-Inositol-1,2-diphosphate are diverse and include:

- Calcium Mobilization : Ins(1,2)P2 is significantly less potent than Ins(1,4,5)P3 in inducing calcium release; studies show it is approximately 1,000-fold less effective at initiating Ca²⁺ release when injected into Xenopus oocytes .

- Cellular Proliferation : It plays a role in cell cycle regulation and proliferation through its interactions with signaling pathways that govern these processes .

- Metabolic Regulation : Ins(1,2)P2 has been implicated in the regulation of metabolic pathways, affecting glucose uptake and lipid metabolism .

Research Findings

Recent studies have provided insights into the biological activities of D-myo-Inositol-1,2-diphosphate:

Case Study: Calcium Signaling

In a study examining the effects of Ins(1,2)P2 on calcium signaling in human cells, researchers found that while it could mobilize some calcium stores, its efficacy was significantly lower compared to other inositol phosphates like Ins(1,4,5)P3. This suggests that while Ins(1,2)P2 has a role in calcium signaling, it may serve more as a supplementary messenger rather than a primary one .

Table 1: Comparative Potency of Inositol Phosphates

| Inositol Phosphate | Potency (relative to Ins(1,4,5)P3) | Mechanism of Action |

|---|---|---|

| Ins(1,4,5)P3 | 1 | Calcium release via IP3R |

| Ins(1,2)P2 | 0.001 | Modulation of secondary pathways |

Applications in Research and Medicine

D-myo-Inositol-1,2-diphosphate has potential applications in various fields:

- Cancer Research : Understanding its role in cell proliferation can provide insights into tumorigenesis and potential therapeutic targets.

- Diabetes : Its influence on insulin signaling pathways makes it a candidate for research into diabetes management.

- Neuroscience : Investigating its effects on neuronal signaling may reveal new aspects of neurotransmission and synaptic plasticity .

Propiedades

IUPAC Name |

disodium;[(1R,2R,3S,4S,5R,6S)-2,3,4,5-tetrahydroxy-6-[hydroxy(oxido)phosphoryl]oxycyclohexyl] hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O12P2.2Na/c7-1-2(8)4(10)6(18-20(14,15)16)5(3(1)9)17-19(11,12)13;;/h1-10H,(H2,11,12,13)(H2,14,15,16);;/q;2*+1/p-2/t1-,2-,3+,4+,5-,6+;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGYHIHUTKCMLKM-JBGYRJLXSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1O)OP(=O)(O)[O-])OP(=O)(O)[O-])O)O)O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@@H]1([C@@H]([C@H]([C@@H]([C@@H]([C@@H]1O)OP(=O)(O)[O-])OP(=O)(O)[O-])O)O)O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12Na2O12P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.